

# Predicted Biological Targets of 3(Benzenesulfonyl)quinolin-2-amine: A Technical Overview

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Compound of Interest		
Compound Name:	3-(Benzenesulfonyl)quinolin-2- amine	
Cat. No.:	B2990463	Get Quote

**2-amine** is not readily available in the public domain. This technical guide, therefore, presents predicted biological targets based on the activity of structurally analogous compounds, specifically a series of 3-(quinolin-4-ylamino)benzenesulfonamides. The information herein should be considered predictive and serve as a foundation for further experimental validation.

This document provides a comprehensive analysis of the potential biological targets of **3- (Benzenesulfonyl)quinolin-2-amine**, drawing insights from the well-documented inhibitory activities of similar chemical scaffolds. The primary predicted targets are isoforms of the carbonic anhydrase family of enzymes.

# **Predicted Target: Carbonic Anhydrases (CAs)**

Based on studies of 3-(quinolin-4-ylamino)benzenesulfonamides, it is predicted that **3- (Benzenesulfonyl)quinolin-2-amine** may act as an inhibitor of carbonic anhydrase (CA) isoforms, particularly the cytosolic human isoforms hCA I and hCA II.[1][2][3] These metalloenzymes play a crucial role in various physiological processes.[1][2][3]

# **Quantitative Data: Inhibitory Activity of Structurally Related Compounds**



The inhibitory potency of a series of novel 3-(quinolin-4-ylamino)benzenesulfonamides against hCA I and hCA II has been evaluated. The inhibition constants (KI) for these compounds are summarized in the table below. These values provide a quantitative basis for predicting the potential efficacy of **3-(Benzenesulfonyl)quinolin-2-amine** as a carbonic anhydrase inhibitor.

Compound	hCA l Kl (μM)	hCA II KI (μM)
6a	> 10	3.594
6b	9.091	1.933
6c	8.818	1.808
6d	7.965	1.294
6e	0.966	0.083
6f	8.547	1.577
11	> 10	> 10
Acetazolamide (AAZ)	0.250	0.012

Data sourced from a study on 3-(quinolin-4-ylamino)benzenesulfonamides.[1]

## **Experimental Protocols**

The following is a detailed methodology for the key experiment used to determine the carbonic anhydrase inhibitory activity of the analogous compounds.

#### **Carbonic Anhydrase Inhibition Assay**

The in vitro inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II) was determined using a stopped-flow CO2 hydrase assay.[1]

Principle: This assay measures the enzyme's catalytic activity by monitoring the hydration of carbon dioxide. The inhibition of this activity by a test compound is quantified to determine its inhibitory constant (KI).

Materials and Reagents:



- Recombinant human CA isoforms (hCA I and hCA II)
- Test compounds (e.g., 3-(quinolin-4-ylamino)benzenesulfonamides)
- Acetazolamide (standard inhibitor)
- Assay buffer (specific composition not detailed in the source)
- CO2 saturated solution
- Indicator dye (e.g., a pH-sensitive indicator)

#### Procedure:

- Enzyme and Inhibitor Preparation: Solutions of the enzyme and the test inhibitor at various concentrations are prepared in the assay buffer.
- Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzymeinhibitor complex.[1]
- Assay Measurement: The catalytic reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.
- Data Acquisition: The progress of the reaction is monitored by observing the change in absorbance of the pH indicator, which reflects the change in pH due to the formation of carbonic acid.
- Data Analysis: The initial rates of the enzymatic reaction are determined at different inhibitor concentrations. The inhibition constants (KI) are then calculated using non-linear leastsquares methods and the Cheng-Prusoff equation.[1]

#### Visualizations

## Synthesis of Related Benzenesulfonamide Derivatives

The following diagram illustrates the synthetic pathway for the preparation of 3-(quinolin-4-ylamino)benzenesulfonamides, which serve as the basis for the predicted activity of **3-**

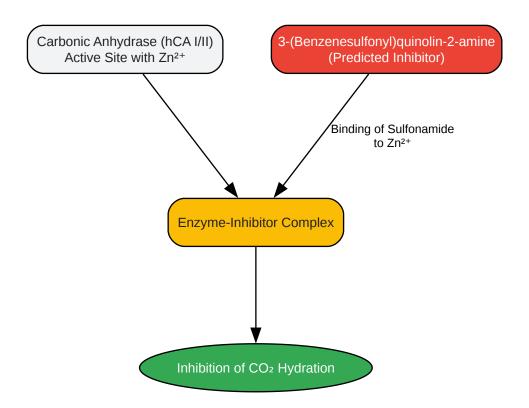


#### (Benzenesulfonyl)quinolin-2-amine.

Caption: Synthetic scheme for 3-(quinolin-4-ylamino)benzenesulfonamides.

#### **Predicted Inhibitory Mechanism**

The predicted mechanism of action involves the binding of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme, a characteristic interaction for sulfonamide-based CA inhibitors.



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Caption: Predicted mechanism of carbonic anhydrase inhibition.

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#### References



- 1. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel 3-(quinolin-4ylamino)benzenesulfonamidesAQ3 as carbonic anhydrase isoforms I and II inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
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